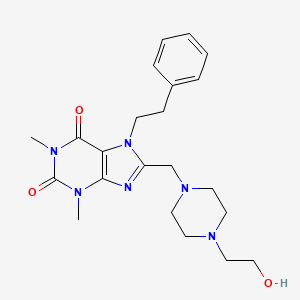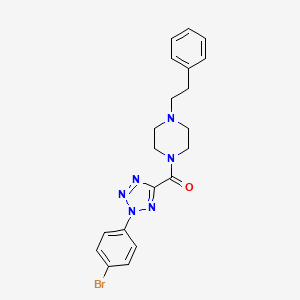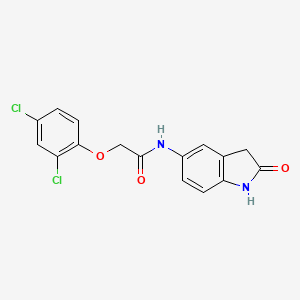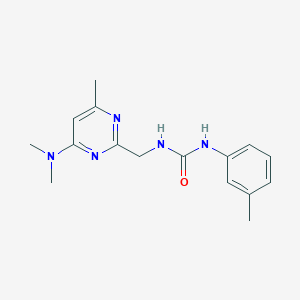
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide, also known as CDK9 inhibitor or THZ1, is a chemical compound that has been extensively studied for its potential use in cancer treatment.
Wirkmechanismus
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide exerts its anti-cancer effects through the inhibition of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide. N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide is a key component of the positive transcription elongation factor b (P-TEFb) complex, which is responsible for the phosphorylation of RNA polymerase II and the regulation of gene transcription. By inhibiting N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide, N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide prevents the phosphorylation of RNA polymerase II and leads to the downregulation of genes that are critical for cancer cell survival.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also inhibits the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide has been shown to sensitize cancer cells to other anti-cancer agents, such as radiation and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide is its specificity for N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide. This allows for targeted inhibition of cancer cells without affecting normal cells. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, the compound has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide. One area of research is the development of more potent and selective N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide inhibitors. Another area of research is the investigation of the compound's potential use in combination with other anti-cancer agents. Finally, the compound's effectiveness in treating specific types of cancer, such as leukemia and lymphoma, warrants further investigation.
Synthesemethoden
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide involves several steps, including the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 4-(morpholinosulfonyl)aniline in the presence of a base. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide has been studied extensively for its potential use in cancer treatment. It is a potent and selective inhibitor of cyclin-dependent kinase 9 (N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide), a protein that plays a crucial role in the regulation of gene transcription. N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-12-13(2)26-18(16(12)11-19)20-17(22)14-3-5-15(6-4-14)27(23,24)21-7-9-25-10-8-21/h3-6H,7-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFPKDQEYRNWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2565741.png)




![2,5-dimethyl-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-3-carboxamide](/img/structure/B2565750.png)
![benzofuran-2-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2565751.png)
![N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2565752.png)
![4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2565754.png)


![N-(4-ethoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2565760.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2565762.png)